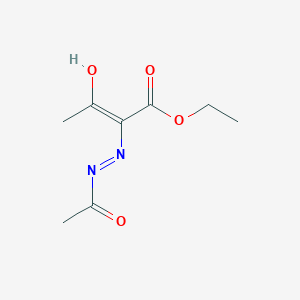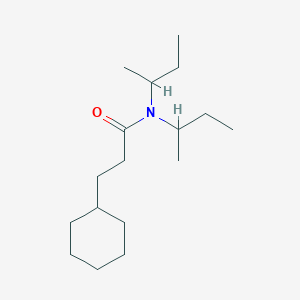![molecular formula C25H30Cl2O B14353482 4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one CAS No. 93217-54-0](/img/structure/B14353482.png)
4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and dichloro substitutions on a cyclopenta[A]naphthalenone framework
Preparation Methods
The synthesis of 4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[A]naphthalenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of tert-butyl groups: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or halogen groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one can be compared with similar compounds such as:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Used as a ligand in coordination chemistry and catalysis.
2,4,6-Tri-tert-butylpyrimidine: A bulky base used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and structural framework, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93217-54-0 |
|---|---|
Molecular Formula |
C25H30Cl2O |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4,6,8-tritert-butyl-2,3-dichlorocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C25H30Cl2O/c1-23(2,3)13-10-15-14(16(11-13)24(4,5)6)12-17(25(7,8)9)19-18(15)22(28)21(27)20(19)26/h10-12H,1-9H3 |
InChI Key |
SAMGUGXVQMIJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C(C=C2C(=C1)C(C)(C)C)C(C)(C)C)C(=C(C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



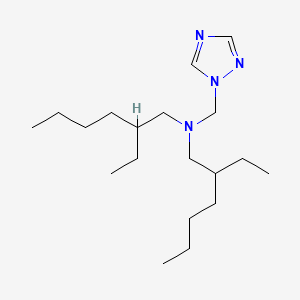
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
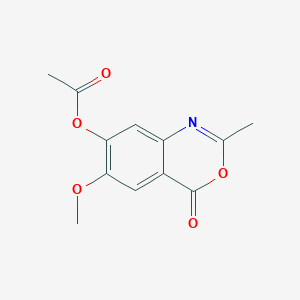
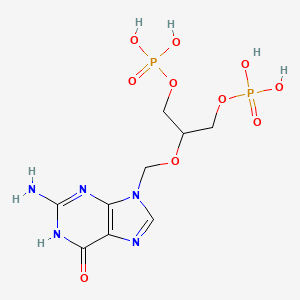
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
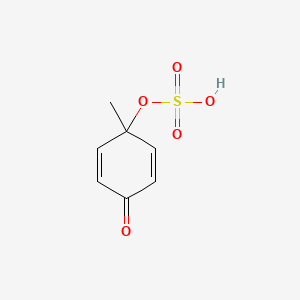
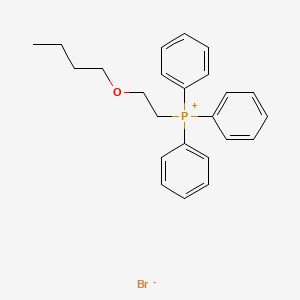

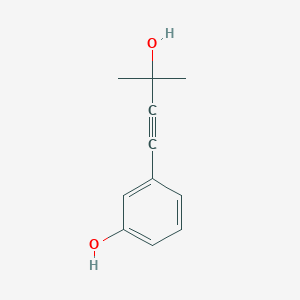
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
